![molecular formula C13H11NO5 B2720996 Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate CAS No. 1984167-24-9](/img/structure/B2720996.png)
Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate, also known as CTSB inhibitor, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit inhibitory effects on the activity of Cathepsin B, a lysosomal cysteine protease that plays a key role in various physiological and pathological processes. In
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
The synthesis of novel tetracyclic pyridone carboxylic acids, which include structures related to Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate, has shown promising antibacterial activity. These compounds were evaluated for their effectiveness against bacteria and their ability to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. The study found specific substituents that enhance antibacterial activity and DNA gyrase inhibition, highlighting the potential of these compounds in antibacterial therapy (Jinbo et al., 1993).
Hydrolytic Behavior and Degradation Products
Investigations into the hydrolytic behavior of related compounds, such as 9-methylisoalloxazine, have revealed the formation of various degradation products under different conditions. These studies provide insights into the chemical stability and potential metabolic pathways of Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate and similar molecules. Understanding these pathways is essential for predicting the behavior of these compounds in biological systems (Wadke & Guttman, 1966).
Antimicrobial Compounds and Drug Resistance
Research on 3, 6-disubstituted 2, 3, 6, 9-tetrahydro-2, 9-dioxothiazolo[5, 4-f]quinoline derivatives has shown significant antimicrobial properties, surpassing those of nalidixic acid and other similar compounds. These findings are particularly relevant in the context of increasing drug resistance among pathogenic bacteria. The development of new antimicrobial agents, such as derivatives of Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate, is crucial for addressing the challenges posed by resistant bacterial strains (Kadoya et al., 1976).
Novel Derivatives and Antimycobacterial Activity
The synthesis of novel ofloxacin derivatives, including those structurally related to Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate, has been explored for their potential antimycobacterial activity. These compounds have shown promising results against Mycobacterium tuberculosis, including multi-drug-resistant strains, highlighting their potential in treating tuberculosis and other mycobacterial infections (Dinakaran et al., 2008).
Propiedades
IUPAC Name |
methyl 9-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-17-13(16)9-5-10(15)7-4-11-12(6-8(7)14-9)19-3-2-18-11/h4-6H,2-3H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEPGDIYZXCHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=CC3=C(C=C2N1)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11bS)-(2S,5S)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2,5-diphenylpyrrolidine](/img/structure/B2720913.png)
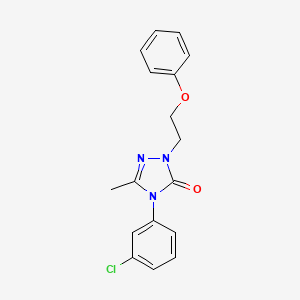
![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide](/img/structure/B2720918.png)
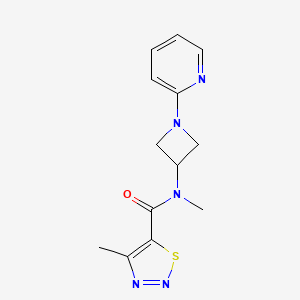
![4-butyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2720921.png)
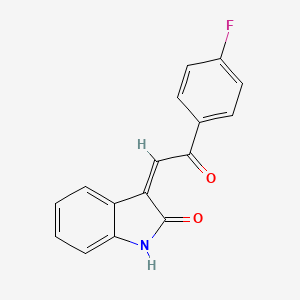
![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2720924.png)
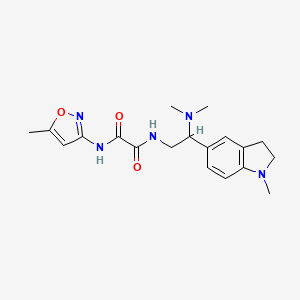
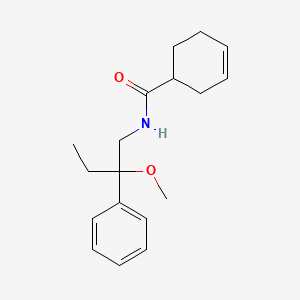
![4-[(3-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride](/img/structure/B2720929.png)
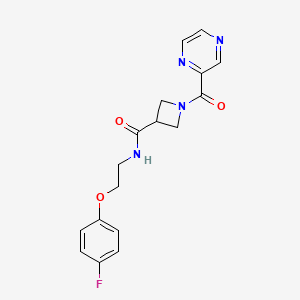
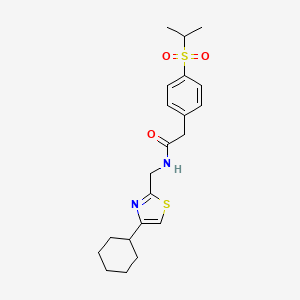
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2720933.png)
![1-(4-fluorophenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2720934.png)